5-[5-(Methoxymethyl)thiophen-2-yl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole
Overview
Description
5-{5-[5-(Methoxymethyl)-2-thienyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate is a complex organic compound that features a unique combination of functional groups, including a thienyl group, an oxadiazole ring, and a naphthyridine core
Preparation Methods
The synthesis of 5-[5-(Methoxymethyl)thiophen-2-yl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thienyl Group: The thienyl group can be synthesized through the methoxymethylation of thiophene derivatives.
Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed via cyclization reactions involving hydrazides and carboxylic acids.
Assembly of the Naphthyridine Core: The naphthyridine core is synthesized through multi-step reactions involving the condensation of appropriate precursors.
Final Coupling and Trifluoroacetate Formation: The final step involves coupling the synthesized intermediates and introducing the trifluoroacetate group under specific conditions.
Chemical Reactions Analysis
5-{5-[5-(Methoxymethyl)-2-thienyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-[5-(Methoxymethyl)thiophen-2-yl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
5-(Methoxymethyl)-2-thiophenecarboxylic acid: Shares the methoxymethyl-thiophene structure but lacks the oxadiazole and naphthyridine components.
2-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: Contains a methoxymethyl group and a heterocyclic ring but differs in the overall structure and functional groups.
The uniqueness of 5-[5-(Methoxymethyl)thiophen-2-yl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
5-[5-(methoxymethyl)thiophen-2-yl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-15(13-5-6-18-7-11(13)8-19-10)16-20-17(23-21-16)14-4-3-12(24-14)9-22-2/h3-4,8,18H,5-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNCPSBYEDLJEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=C1C3=NOC(=N3)C4=CC=C(S4)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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